molecular formula C8H6BrFO2 B1273413 2-Bromo-4-fluorophenylacetic acid CAS No. 61150-59-2

2-Bromo-4-fluorophenylacetic acid

Cat. No.: B1273413
CAS No.: 61150-59-2
M. Wt: 233.03 g/mol
InChI Key: MJSGXOXCPKTZTK-UHFFFAOYSA-N
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Biological Activity

2-Bromo-4-fluorophenylacetic acid (CAS Number: 29270-33-5) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both bromine and fluorine substituents, which can significantly influence its chemical properties and biological interactions. Research has indicated that it may serve as a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and various forms of cancer.

  • Molecular Formula: C8H6BrF O2
  • Molar Mass: Approximately 233.04 g/mol
  • Structure: The compound consists of a phenyl ring substituted with bromine and fluorine atoms, linked to an acetic acid moiety.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity. Studies indicate that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The presence of halogen substituents may enhance its binding affinity to specific cellular targets involved in cancer progression.

Neurological Implications

The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders such as depression and anxiety. Preliminary studies suggest that it may act as a receptor modulator, potentially influencing serotonin and dopamine pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli demonstrated significant inhibitory effects at low concentrations. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential use in treating infections caused by these pathogens.

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Biological Activities
2-Amino-2-(2-bromo-4-fluorophenyl)acetic acidSimilar amino acid structure; different functional groupsPotential enzyme inhibitor in neurological pathways
3-Bromo-4-fluorophenylacetic acidBromine and fluorine on different positionsDistinct pharmacological effects compared to 2-bromo
2-Amino-2-(4-fluorophenyl)acetic acidLacks bromine; only fluorine on phenyl ringSimplified structure may influence activity

The table above illustrates how structural variations among related compounds can lead to diverse biological activities, emphasizing the unique profile of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-4-fluorophenylacetic acid, and how can reaction conditions be optimized?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, describes its use in a copper-mediated reaction with 4-isopropylthiophenol in DMF at 100°C under basic conditions (K₂CO₃), yielding intermediates for cyclization. Optimization involves:

  • Catalyst Screening : Testing transition metals (e.g., Cu, Pd) to enhance coupling efficiency.
  • Solvent Effects : Polar aprotic solvents like DMF or DMSO often improve reaction rates.
  • Temperature Control : Maintaining 100–120°C ensures sufficient activation energy without decomposition.
  • Purification : Recrystallization or column chromatography is recommended for isolating high-purity products (>95% by GC/HPLC) .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromo/fluoro groups) and confirms aromatic proton splitting patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (theoretical: 232.02 g/mol) and isotopic patterns for bromine.
  • X-ray Crystallography : For structural confirmation, monoclinic crystal systems (e.g., space group P2₁/c) with lattice parameters (e.g., a = 12.5022 Å, b = 8.2690 Å) provide atomic-level resolution .
  • Melting Point Analysis : Compare observed mp (e.g., 104–106°C for analogs) with literature values to assess purity .

Advanced Research Questions

Q. How does the bromo-fluoro substitution pattern influence the reactivity of phenylacetic acid derivatives in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nature of bromo and fluoro groups directs reactivity:

  • Suzuki-Miyaura Coupling : Bromine acts as a better leaving group than fluorine, enabling selective aryl-boronic acid coupling at the brominated position.
  • Nucleophilic Aromatic Substitution : Fluorine’s ortho/para-directing effects guide substitution sites. For example, in , bromine undergoes nucleophilic displacement in the presence of amines or thiols.
  • Steric Effects : Steric hindrance from substituents (e.g., 4-fluoro vs. 2-bromo) may reduce reaction yields, necessitating bulkier ligands or elevated temperatures .

Q. What strategies are effective for resolving contradictions in reported biological activity data of this compound derivatives?

Methodological Answer:

  • Dose-Response Studies : Re-evaluate IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) to confirm specificity.
  • Metabolic Stability Assays : Test compound stability in liver microsomes to identify degradation products that may skew activity data.
  • Target Validation : Use CRISPR/Cas9 knockout models to verify the role of suspected targets (e.g., enzymes or receptors) in observed effects.
  • Structural Analog Comparison : Compare activity with analogs like 4-bromo-2-fluorocinnamic acid (mp 219–223°C) to isolate substituent contributions .

Q. How can computational methods predict the reactivity of this compound in complex organic syntheses?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, highlights the use of correlation-energy density models to map electron distribution.
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., DMF vs. THF).
  • Transition State Analysis : Identify energy barriers for key steps (e.g., cyclization in ) using software like Gaussian or ORCA .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

  • Polymorphism Control : Use slow evaporation in mixed solvents (e.g., ethanol/water) to favor single-crystal growth.
  • Temperature Gradients : Gradual cooling (0.5°C/min) minimizes defects. reports monoclinic crystals (β = 93.573°) obtained via controlled cooling.
  • Additive Screening : Small molecules (e.g., triethylamine) can disrupt hydrogen-bonding networks, improving crystal quality .

Q. How can researchers validate the mechanistic role of this compound in multi-step syntheses?

Methodological Answer:

  • Isotopic Labeling : Incorporate ¹⁸O or deuterium at the acetic acid moiety to track bond cleavage/formation via MS or NMR.
  • Kinetic Profiling : Monitor intermediate accumulation (e.g., via in-situ IR) to identify rate-limiting steps.
  • Catalyst Poisoning Tests : Add mercury or thiourea to confirm heterogeneous vs. homogeneous catalytic pathways in coupling reactions .

Properties

IUPAC Name

2-(2-bromo-4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSGXOXCPKTZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392837
Record name 2-bromo-4-fluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61150-59-2
Record name 2-Bromo-4-fluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61150-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-4-fluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-4-FLUOROPHENYLACETIC ACID
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Benzyl-3-methylimidazolium
1-Benzyl-3-methylimidazolium
2-Bromo-4-fluorophenylacetic acid
1-Benzyl-3-methylimidazolium
2-Bromo-4-fluorophenylacetic acid
1-Benzyl-3-methylimidazolium
2-Bromo-4-fluorophenylacetic acid
1-Benzyl-3-methylimidazolium
1-Benzyl-3-methylimidazolium
2-Bromo-4-fluorophenylacetic acid
1-Benzyl-3-methylimidazolium
1-Benzyl-3-methylimidazolium
2-Bromo-4-fluorophenylacetic acid
1-Benzyl-3-methylimidazolium
1-Benzyl-3-methylimidazolium
2-Bromo-4-fluorophenylacetic acid

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